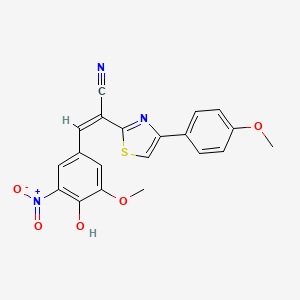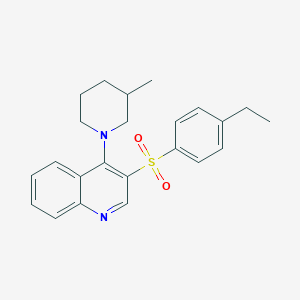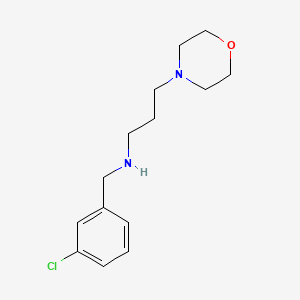
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (a chlorine atom), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propyl group (a three-carbon chain). The exact structure and properties would depend on how these groups are connected .
Molecular Structure Analysis
The molecular structure of this compound would depend on the exact arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3-Chlorobenzyl bromide is a liquid at room temperature with a boiling point of 109-110 °C . 3-Chlorobenzoyl chloride is also a liquid, with a boiling point of 215-216 °C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in CO2 Hydrogenation
One significant application of related amines is in catalysis, particularly in the field of carbon dioxide hydrogenation. For instance, manganese-catalyzed sequential hydrogenation of CO2 to methanol has been demonstrated, where amines such as benzylamine and morpholine play a crucial role in the N-formylation step utilizing CO2 and H2. This process represents an important advancement in base-metal-catalyzed homogeneous CO2 hydrogenation to methanol, showcasing the potential of such amines in environmental catalysis (Kar et al., 2017).
Role in Synthesis and Structural Studies
Amines, including structures similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been explored in synthetic and structural studies, particularly in coordination chemistry. For example, the reaction between 2-chlorobenzylamine and palladium compounds leads to the formation of complexes that are intermediates in the Buchwald-Hartwig aryl amination reaction. This highlights the utility of such amines in the synthesis of complex organic compounds and in understanding the mechanisms of catalytic reactions (Lewis et al., 2009).
Antibacterial Activity
Compounds derived from (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have shown promising antibacterial activity. A study on the halogenated hydrocarbon amination reaction produced a molecule demonstrating good antibacterial properties, suggesting potential applications in the development of new antibiotics or disinfectants (Zhi, 2010).
Environmental Analysis
Amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been analyzed in environmental samples, indicating their relevance in monitoring water quality and understanding the fate of organic compounds in the environment. For instance, methods for determining aliphatic amines in wastewater and surface water highlight the importance of detecting and quantifying such compounds (Sacher et al., 1997).
Antitumor Activity
Research has also focused on the synthesis of compounds with potential antitumor activity, where derivatives of amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This area of study is critical for the development of new cancer treatments (Ji et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFUFHSNCLISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)
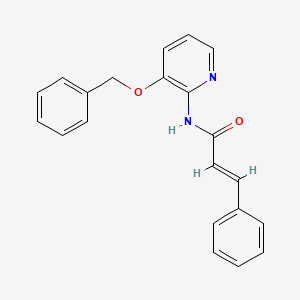
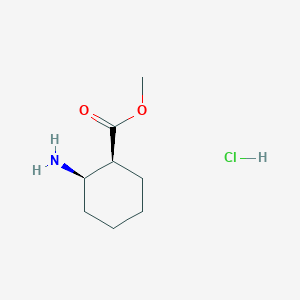
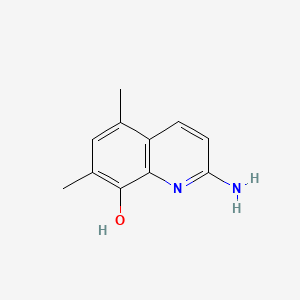

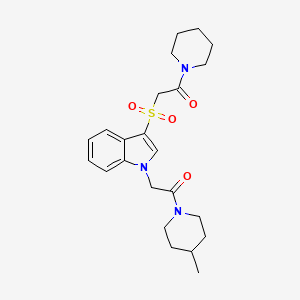
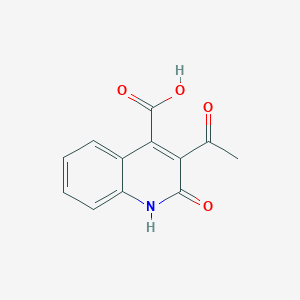
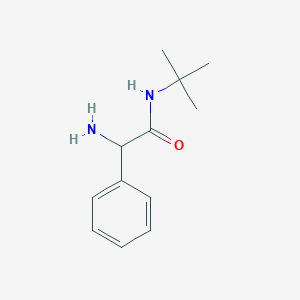
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

